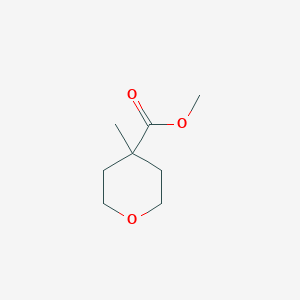
Methyl 4-methyloxane-4-carboxylate
Vue d'ensemble
Description
Methyl 4-methyloxane-4-carboxylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 4-methyloxane-4-carboxylate is a compound with significant implications in biological and medicinal chemistry. Its structural characteristics and reactivity make it a valuable subject of study for understanding various biological processes and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a carboxylate group attached to a methyloxane ring. The molecular formula is , with a molecular weight of approximately 128.17 g/mol. The presence of the carboxylate group contributes to its reactivity, allowing it to participate in various biochemical interactions.
Mechanisms of Biological Activity
1. Enzyme Interactions:
this compound has been utilized in studies investigating enzyme mechanisms. It serves as a model compound for understanding biological oxidation and reduction processes, particularly in the context of cytochrome P450 enzymes which play a crucial role in drug metabolism .
2. Antimicrobial Properties:
Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
3. Anti-inflammatory Effects:
Some studies have reported that certain derivatives can modulate inflammatory pathways, indicating their potential as anti-inflammatory agents. This activity is hypothesized to be linked to their ability to inhibit specific pro-inflammatory cytokines.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting their potential for therapeutic use .
Case Study 2: Enzyme Mechanism Exploration
In another study, this compound was used to investigate the catalytic mechanisms of cytochrome P450 enzymes. The findings revealed that the compound could act as a substrate, providing insights into the enzyme's substrate specificity and reaction pathways .
Table 1: Biological Activities of this compound Derivatives
| Derivative | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antimicrobial | 50 | Staphylococcus aureus |
| This compound | Anti-inflammatory | 25 | TNF-alpha inhibition |
| This compound | Enzyme substrate | - | Cytochrome P450 |
Propriétés
IUPAC Name |
methyl 4-methyloxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(7(9)10-2)3-5-11-6-4-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZSTDVWNKMIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452042 | |
| Record name | Methyl 4-methyloxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443912-70-7 | |
| Record name | Methyl 4-methyloxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














